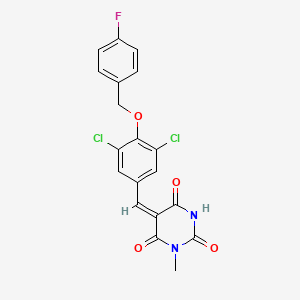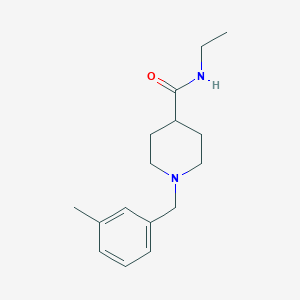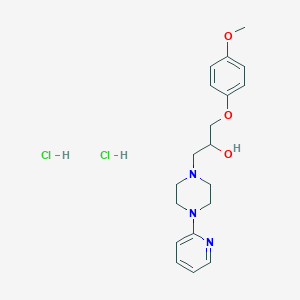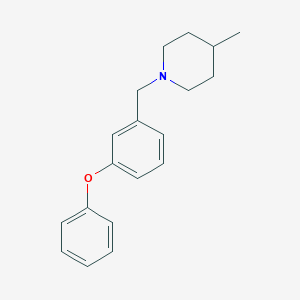
SAV13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAV13 is a chemical compound known for its inhibitory properties against SaeR, a regulator of exoprotein expression in Staphylococcus aureus. It is an analogue of HR3744 and has shown significant antivirulence properties by inhibiting SaeR-DNA probe binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAV13 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functionalization: Introduction of functional groups such as chlorine, fluorine, and others to the core structure through substitution reactions.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow processes: Utilizing continuous flow reactors for certain steps to enhance efficiency and yield.
Quality control: Implementing stringent quality control measures to ensure consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
SAV13 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: This compound undergoes substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
SAV13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying SaeR inhibition and related chemical reactions.
Biology: Employed in research on bacterial virulence and the development of antivirulence therapies.
Medicine: Investigated for its potential use in treating infections caused by Staphylococcus aureus.
Industry: Utilized in the development of new antimicrobial agents and related products
Mechanism of Action
SAV13 exerts its effects by inhibiting the binding of SaeR to DNA probes. This inhibition disrupts the expression of virulence factors in Staphylococcus aureus, thereby reducing its ability to cause infections. The molecular targets include the SaeR protein and its associated pathways .
Comparison with Similar Compounds
SAV13 is unique compared to other similar compounds due to its specific inhibitory action on SaeR. Similar compounds include:
HR3744: An analogue of this compound with similar inhibitory properties.
Other SaeR inhibitors: Compounds that inhibit SaeR but may have different chemical structures and properties
Properties
IUPAC Name |
(5E)-5-[[3,5-dichloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O4/c1-24-18(26)13(17(25)23-19(24)27)6-11-7-14(20)16(15(21)8-11)28-9-10-2-4-12(22)5-3-10/h2-8H,9H2,1H3,(H,23,25,27)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEBCVDGOYRISM-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)F)Cl)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)F)Cl)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5067236.png)

![1-cyclohexyl-2-(2-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5067249.png)
![8-[2-(allyloxy)benzyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5067252.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,5-dipropoxybenzamide](/img/structure/B5067257.png)

![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}benzoic acid](/img/structure/B5067265.png)
![N-(3,5-dichlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5067268.png)
![1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5067274.png)
![3-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B5067292.png)
![N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B5067297.png)
![(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-ol](/img/structure/B5067299.png)
![(6Z)-5-imino-2-phenyl-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5067312.png)

